N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
This compound belongs to the imidazole-sulfonamide class, characterized by a 1-methyl-1H-imidazole-4-sulfonamide core linked to a substituted indenylmethyl group. While direct structural data for this compound are absent in the provided evidence, analogs with similar sulfonamide-imidazole frameworks suggest its synthesis likely involves reductive amination or nucleophilic substitution, as seen in related molecules .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17-8-13(15-10-17)21(19,20)16-9-14(18)7-6-11-4-2-3-5-12(11)14/h2-5,8,10,16,18H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVLBMYCZYFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1396873-93-0 |
Research indicates that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and aggrecanases, enzymes involved in extracellular matrix degradation. A study highlighted the development of a pharmacophore model that demonstrated selectivity for aggrecanase over other MMPs, suggesting that modifications to the compound could enhance its inhibitory properties against these enzymes .
Anticancer Properties
The compound has shown promise in inducing apoptosis in cancer cells by targeting cellular pathways associated with the degradation of inhibitor of apoptosis (IAP) proteins. Specifically, it promotes the degradation of cIAP-1 and cIAP-2 proteins, which are crucial for cell survival. This action sensitizes cancer cells to apoptotic signals from TNF receptor superfamily ligands .
Enzyme Inhibition
The structure of this compound allows it to bind effectively to specific enzyme sites. The incorporation of a tyrosine mimic within its structure enhances selectivity towards aggrecanase, which is relevant in conditions like osteoarthritis where cartilage breakdown is a concern .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound inhibited MMP activity in human cancer cell lines, leading to reduced invasiveness and proliferation .
- Animal Models : In vivo studies indicated that administration of this compound resulted in significant tumor reduction in mouse models bearing human cancer xenografts. The mechanism was attributed to enhanced apoptosis and decreased angiogenesis .
- Structure Activity Relationship (SAR) : Research on similar compounds revealed that variations in the sulfonamide group significantly affect biological activity. Modifications can lead to improved potency against target enzymes while reducing off-target effects .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 331.4 g/mol
- CAS Number : 1396873-93-0
These properties suggest a complex structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide. For instance, derivatives containing sulfonamide groups have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that certain sulfonamide hybrids exhibited IC₅₀ values as low as 6–7 μM against HeLa cells while maintaining lower toxicity towards non-tumor cells like HaCaT (IC₅₀: 18–20 μM) . This suggests a promising therapeutic window for further development.
Antifungal Activity
The compound's structural analogs have also been investigated for antifungal properties. A series of pyridine-sulfonamide derivatives were synthesized and tested against Candida species, showing efficacy superior to traditional antifungal agents like fluconazole . This opens avenues for treating fungal infections, particularly in immunocompromised patients.
Case Study 1: Anticancer Screening
In a comprehensive screening study involving novel sulfonamide derivatives, several compounds were identified with potent anticancer activity against multiple human cancer cell lines (HCT-116, MCF-7, HeLa). The most promising candidates were subjected to further optimization based on structure–activity relationship (SAR) studies .
Case Study 2: Antifungal Efficacy
A series of newly synthesized sulfonamide derivatives were tested against clinical strains of Candida. The results indicated that certain compounds exhibited MIC values ≤ 25 µg/mL, significantly outperforming fluconazole in some cases . This highlights the potential for developing new antifungal therapies from this class of compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a. 1-Methyl-1H-imidazole-4-sulfonamide Derivatives
Evidence highlights several analogs with modifications at the sulfonamide nitrogen:
- Compound 2e : Features a pyrimidinyl-piperidinylmethyl group. Exhibits enhanced solubility due to the pyrimidine ring and tertiary amine .
- Compound 3a : Contains a benzyl group, increasing hydrophobicity and likely improving membrane permeability .
b. Substituent Impact on Physicochemical Properties
*LogP values estimated using fragment-based methods.
The hydroxyl group in the target compound may reduce LogP compared to purely hydrophobic substituents (e.g., benzyl in 3a) but improve aqueous solubility. The diiodo analog () demonstrates how halogenation drastically increases molecular weight and lipophilicity .
Q & A
Q. What synthetic protocols ensure high-purity synthesis of this sulfonamide compound?
Key steps include:
- Maintaining anhydrous conditions during sulfonamide bond formation to prevent hydrolysis .
- Sequential coupling of the hydroxylated indene precursor with methylimidazole-sulfonyl chloride under nitrogen atmosphere to minimize oxidation .
- Purification via flash chromatography using silica gel modified with triethylamine to reduce acidic degradation .
Q. Which analytical techniques are critical for structural validation?
- FT-IR : Confirm sulfonamide S=O stretches (1150–1300 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- NMR : Resolve methylene protons near the hydroxylated indene ring (δ 3.8–4.2 ppm) and imidazole methyl groups (δ 3.1 ppm) .
- LC-MS/HRMS : Verify molecular ion peaks and purity (>98%) using electrospray ionization .
Q. How can stability issues during storage be addressed?
- Lyophilize with trehalose (5% w/v) to form amorphous dispersions .
- Store in nitrogen-purged containers with 3Å molecular sieves to control humidity .
- Avoid chloride-containing buffers to prevent nucleophilic displacement at the sulfonamide group .
Advanced Research Questions
Q. How can computational methods optimize derivative synthesis?
- Use quantum mechanical calculations (DFT at B3LYP/6-31G*) to model reaction pathways and predict transition states .
- Implement machine learning (Bayesian optimization) to screen substituent effects on bioactivity, prioritizing derivatives with ΔG < -8 kcal/mol in docking studies .
- Validate predictions in automated flow reactors with inline HPLC monitoring .
Q. What experimental design strategies resolve contradictory catalytic data in analogs?
- Standardize conditions : Replicate reactions at pH 7.4 and 25°C to reduce variability .
- Multivariate analysis : Apply PCA to correlate Hammett parameters (σ) with reaction rates, isolating steric/electronic outliers .
- Cross-validation : Use stopped-flow kinetics and X-ray crystallography to confirm mechanistic hypotheses .
Q. How can reactor design enhance large-scale synthesis efficiency?
- Oscillatory baffled reactors (OBRs) : Improve heat/mass transfer for exothermic imidazole ring formation (±2°C control) .
- Microreactors with Pd-coated walls : Enable in situ H₂ removal during reductive steps .
- Spinning disc reactors : Achieve 10⁴ s⁻¹ shear rates to prevent catalyst fouling in heterogeneous systems .
Q. What statistical approaches minimize trials in solvent optimization?
- Definitive Screening Design (DSD) : Test 6 variables (solvent polarity, temperature, catalyst loading) in 12–18 trials .
- Adaptive design : Use SHAP analysis to iteratively refine solvent combinations via machine learning .
- Microfluidic validation : Rapidly screen predicted optima in segmented flow systems .
Methodological Notes
- Safety Protocols : Adhere to inert atmosphere guidelines and emergency ventilation requirements during scale-up .
- Data Integrity : Employ chemical software for encrypted data storage and real-time PAT (Raman spectroscopy) in process control .
- Theoretical Frameworks : Integrate reaction path search algorithms (AFIR) with experimental feedback loops to accelerate discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
